2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate
Description
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dichloro-3-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-6-7-12-4-3-5-14(17(12)20-10)23-24(21,22)15-9-8-13(18)11(2)16(15)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOIRJWVKKNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate typically involves the reaction of 2-methylquinoline with 2,4-dichloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also help in maintaining consistent quality and reducing the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent . Its mechanism of action may involve inhibition of specific enzymes critical for cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA replication by intercalating into the DNA structure, which could lead to apoptosis in cancer cells.
Organic Synthesis
As a versatile building block in organic chemistry, 2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate can be utilized in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Fluorescent Probes
The compound has potential applications in the development of fluorescent probes for biological imaging. Its unique structural features allow it to exhibit fluorescence properties, making it suitable for tracking biological processes in vitro.
Dye and Pigment Manufacturing
In industrial applications, this compound can be used as an intermediate in the production of dyes and pigments due to its ability to undergo diverse chemical reactions, including oxidation and substitution reactions.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Synthesis of Complex Molecules
A research group focused on synthesizing novel quinoline derivatives utilized this compound as a key intermediate. Their findings highlighted its efficiency in facilitating the formation of complex structures through nucleophilic substitution reactions.
Case Study 3: Development of Fluorescent Probes
A recent study explored the use of this compound as a fluorescent probe for cellular imaging. The researchers reported that it could effectively stain live cells and track cellular processes due to its favorable photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as those regulating cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core structure but lacks the sulfonate group.
2,4-Dichloro-3-methylbenzenesulfonate: Contains the benzenesulfonate moiety but lacks the quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with different chemical properties.
Uniqueness
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate is unique due to the combination of the quinoline and benzenesulfonate structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate (CAS No. 325812-72-4) is a compound belonging to the quinoline derivatives, characterized by a quinoline ring and a sulfonate ester group. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H13Cl2NO3S |
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | (2-methylquinolin-8-yl) 2,4-dichloro-3-methylbenzenesulfonate |
| InChI Key | HSYCEBDDIBVOPD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This action can disrupt metabolic pathways, which is particularly relevant in cancer treatment.
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially leading to replication interference and apoptosis in rapidly dividing cells.
- Solubility and Transport : The sulfonate group enhances solubility in biological systems, facilitating cellular uptake.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have shown that similar quinoline derivatives can inhibit cancer cell proliferation. For instance, the compound's structural analogs demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anticancer applications .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may also exhibit bactericidal effects against certain pathogens, although more research is needed to establish specific activity profiles .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related quinoline compounds on human cancer cell lines. The results indicated that compounds with similar structures showed IC50 values in the micromolar range, suggesting that this compound could also exhibit comparable efficacy .
Case Study 2: Enzyme Inhibition
In a screening assay for type III secretion system inhibitors, compounds structurally related to this compound demonstrated significant inhibition of pathogenic bacterial secretion systems at concentrations as low as 50 μM . This highlights the potential of this compound in combating bacterial infections.
Q & A
What are the recommended synthetic pathways for 2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate, and how can intermediates be characterized?
Basic Research Question
A common approach involves coupling 2-methylquinolin-8-ol with 2,4-dichloro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as sulfonate esters, are typically purified via recrystallization in solvents like ethyl acetate or methanol. Characterization relies on 1H NMR to confirm substitution patterns (e.g., aromatic proton splitting) and HRMS for molecular ion verification . For crystalline intermediates, X-ray crystallography (using SHELX or WinGX suites) resolves stereochemical ambiguities .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Beyond NMR and HRMS, X-ray diffraction (XRD) is essential for unambiguous structural confirmation. Software like SHELXL refines crystallographic data to validate bond lengths, angles, and torsional conformations . ORTEP-III visualizes anisotropic displacement parameters, crucial for detecting thermal motion artifacts in the sulfonate group . For non-crystalline samples, FT-IR identifies sulfonate S=O stretches (~1350–1200 cm⁻¹) and quinoline ring vibrations.
How can researchers address discrepancies between experimental and computational crystallographic data?
Advanced Research Question
Discrepancies often arise from incomplete modeling of disorder or thermal motion. Use SHELXL’s restraints (e.g., SIMU, DELU) to refine disordered regions . Compare experimental XRD data with DFT-optimized geometries (using Gaussian or ORCA) to identify outliers. For example, deviations in dihedral angles >5° may indicate solvent interactions or lattice strain. Cross-validate with Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular forces influencing packing .
What strategies resolve contradictions in spectroscopic data during synthesis optimization?
Advanced Research Question
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require iterative hypothesis testing:
- Pilot surveys : Redesign reaction conditions (e.g., solvent polarity, temperature) and re-analyze intermediates .
- Multi-method validation : Combine LC-MS (for purity), 2D NMR (COSY, HSQC), and elemental analysis to rule out byproducts.
- Iterative refinement : Apply qualitative frameworks (e.g., triangulation) to reconcile spectral data with crystallographic results .
How can reaction conditions be optimized to improve sulfonate ester yields?
Advanced Research Question
Systematic variation of parameters is key:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may require scavengers for acidic byproducts.
- Catalysis : Additives like DMAP accelerate coupling efficiency.
- In situ monitoring : Use HPLC or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks.
- Design of Experiments (DoE) : Apply factorial designs to model interactions between temperature, stoichiometry, and solvent .
What methodologies are recommended for analyzing electron density maps in crystallographic studies of this compound?
Advanced Research Question
High-resolution data (>1.0 Å) enables precise mapping:
- SHELXD/E : Resolve phase problems via dual-space recycling, particularly for heavy-atom substructures (e.g., chlorine) .
- Q-peak analysis : Identify residual density peaks (>0.3 eÅ⁻³) near the sulfonate group, which may indicate unresolved solvent or counterions.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning, common in orthorhombic systems .
How can researchers validate the biological relevance of structural analogs?
Advanced Research Question
For analogs (e.g., halogen-substituted derivatives), employ:
- Docking studies : Compare binding affinities of sulfonate variants with target proteins (e.g., kinases) using AutoDock Vina.
- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends.
- Thermodynamic profiling : Use ITC or SPR to quantify enthalpy-entropy trade-offs in ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
